molecular formula CoMoO4 B1173358 Basic Blue  57 CAS No. 12221-31-7

Basic Blue 57

Cat. No.: B1173358
CAS No.: 12221-31-7
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Description

Historical Perspectives in Synthetic Organic Dyes Research

The history of synthetic organic dyes dates back to the mid-19th century, revolutionizing the textile industry and subsequently impacting various scientific fields. Early research in synthetic dyes focused on developing vibrant and stable colors that could be produced on a large scale. While specific historical milestones for Basic Blue 57 are not extensively detailed in the provided search results, the broader context of synthetic dye development is relevant. The advent of synthetic dyes like Mauveine, the first synthetic dye used for silk, marked a significant shift from natural colorants nih.gov. This era of discovery laid the groundwork for the synthesis and application of a vast array of organic dyes, including those classified as basic or cationic dyes, to which Basic Blue 57 belongs. The development of these dyes was driven by the need for improved color fastness, variety, and accessibility compared to their natural counterparts.

Contemporary Relevance in Advanced Chemical and Environmental Studies

In contemporary chemical and environmental studies, Basic Blue 57 remains relevant, particularly in research related to wastewater treatment and adsorption processes. The presence of dyes in industrial wastewater poses significant environmental concerns due to their visibility and potential toxicity researchgate.net. Research efforts are directed towards developing effective methods for removing these pollutants from water.

Studies investigate the adsorption of cationic dyes, including related structures like Basic Yellow 57 and Basic Blue 99, onto various materials researchgate.net. These studies often involve analyzing the efficiency of different adsorbents, such as lignocellulosic waste materials or modified carbon nanotubes, in removing dyes from aqueous solutions researchgate.netpjoes.com. Research findings in this area contribute to the development of sustainable and cost-effective wastewater treatment technologies.

Furthermore, the study of dye behavior in different chemical environments, such as varying pH levels and the presence of other substances, is crucial for understanding their fate and transport in the environment and for optimizing removal processes.

Classification within Cationic Dye Chemistry for Research Purposes

Basic Blue 57 is classified as a cationic dye, also known as a basic dye alfa-chemistry.comnih.gov. This classification is based on the presence of a positively charged functional group within the dye molecule when it is in solution. This positive charge is key to its interaction with negatively charged substrates.

In research, this cationic nature is exploited in various applications, particularly in dyeing materials that possess anionic sites, such as acrylic fibers, silk, and wool nih.govnih.gov. The electrostatic attraction between the cationic dye molecule and the anionic sites on the material forms ionic bonds, leading to the coloration of the substrate nih.gov.

Understanding the cationic nature of Basic Blue 57 is also fundamental in environmental research focused on its removal from water. Adsorption processes often rely on the electrostatic attraction between the cationic dye molecules and negatively charged adsorbent surfaces researchgate.netpjoes.com. Research in this area involves studying the adsorption kinetics, isotherms, and thermodynamic parameters to understand the interaction mechanisms and optimize removal efficiency.

The molecular structure of Basic Blue 57 is described as a single azo class with the molecular formula C₁₈H₂₂N₄O₅S₂ and a molecular weight of 438.52 worlddyevariety.com. Its PubChem CID is 44134769 fishersci.at.

Key Properties of Basic Blue 57 (for Research Contexts):

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₂N₄O₅S₂ worlddyevariety.com
Molecular Weight438.52 worlddyevariety.com
CAS Registry Number12221-31-7 worlddyevariety.com
PubChem CID44134769 fishersci.at
Molecular StructureSingle azo class worlddyevariety.com
ClassificationCationic dye (Basic dye) alfa-chemistry.comnih.gov
AppearanceBrilliant blue worlddyevariety.com

Note: The interactive nature of this table is simulated in this text format.

Data on Adsorption Research (Example based on related cationic dyes):

Initial dye concentration

Solution pH

Adsorbent dosage

Temperature

Contact time

These studies then analyze the experimental data using models like the Langmuir and Freundlich isotherms to determine adsorption capacity and mechanisms researchgate.netpjoes.com. Kinetic models (e.g., pseudo first-order, pseudo second-order) are used to understand the rate-limiting steps of the adsorption process pjoes.com.

Example Data Table Structure (Illustrative, based on typical adsorption studies of cationic dyes):

Adsorbent MaterialInitial Dye Concentration (mg/L)pHTemperature (°C)Maximum Adsorption Capacity (mg/g) - Langmuir Model
Adsorbent A507.025XX.X
Adsorbent B507.025YY.Y
Adsorbent A1007.025ZZ.Z

Properties

CAS No.

12221-31-7

Molecular Formula

CoMoO4

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Research Applications

Investigating Reaction Pathways for Basic Blue 57 Derivatization

Investigating reaction pathways for the derivatization of compounds like Basic Blue 57 involves understanding how different functional groups on the molecule can be selectively modified. Derivatization often aims to improve properties such as solubility, stability, or interaction with other materials. For cationic dyes, modifying peripheral groups while retaining the core chromophore structure is a common strategy. Research on derivatization pathways for similar compounds, such as other cationic dyes or molecules with amine and aromatic functionalities, provides insights into potential reactions applicable to Basic Blue 57. For instance, derivatization techniques for compounds with active hydrogens, such as carboxylic acids, alcohols, and amines, include alkylation, acylation, and silylation libretexts.orgpsu.edu. Alkylation, often used for carboxylic acids, replaces active hydrogens with aliphatic or aliphatic-aromatic groups, resulting in less polar and more volatile derivatives libretexts.org. Acylation can convert hydroxyl groups into esters and can also react with primary and secondary amines, thiols, and phenols libretexts.org.

Specific reaction pathways can be investigated using various reagents. For example, N,N-dimethylformamide dimethylacetal (DMFDA) is a general alkylating agent that reacts with carboxylic acids, amines, phenols, thiols, and amino acids libretexts.org. Another reagent, pentafluorobenzyl bromide (PFB-Br), can add a pentafluorobenzyl group to carboxylic acids, alcohols, sulfonamides, and thiols, potentially enhancing detection in certain analytical methods libretexts.org. Research also explores derivatization reactions involving the formation of imines or through transient intermediates, as demonstrated in the derivatization of aldehydes and carboxylic acids researchgate.net.

Advanced Synthetic Approaches for Targeted Structural Modifications

Advanced synthetic approaches for targeted structural modifications of Basic Blue 57 aim for precise control over the resulting molecular architecture. This can involve multi-step syntheses, regioselective reactions, and the use of protecting groups to ensure modifications occur at desired positions. While specific detailed synthetic routes for targeted modifications of Basic Blue 57 are not extensively detailed in the provided search results, research on the synthesis of related complex molecules and dyes offers relevant methodologies. For example, synthetic strategies for constructing complex heterocyclic frameworks, such as cyclopenta[b]indoles, often involve metal-catalyzed approaches, including palladium, gold, and rhodium catalysis, as well as Brønsted acid and Lewis acid catalyzed or promoted reactions chim.it. These methods highlight the use of catalysts to facilitate specific bond formations and cyclizations crucial for building complex ring systems found in many dyes.

Another advanced approach involves the use of engineered biosynthetic pathways in combination with chemical synthesis, known as GenoChemetics, to generate derivatives of natural products with reactive handles for subsequent chemical modification nih.gov. This strategy allows for the diversification of complex scaffolds through reactions like Suzuki-Miyaura cross-coupling directly on modified intermediates nih.gov. While Basic Blue 57 is a synthetic dye, principles from these advanced synthetic strategies, such as controlled functionalization and coupling reactions, can be adapted for targeted modifications.

Novel Catalyst Systems in Basic Blue 57 Synthesis Research

The development and application of novel catalyst systems are critical for improving the efficiency, selectivity, and sustainability of chemical synthesis, including the synthesis and modification of dyes like Basic Blue 57. Catalysts can lower reaction temperatures, reduce reaction times, and minimize unwanted byproducts. Research in catalysis explores various types of catalysts, including transition metal complexes, organocatalysts, and heterogeneous catalysts.

Studies on the synthesis of related compounds, such as phenoxazinone architectures (structurally similar to the core of some dyes), have utilized transition metal complexes, including copper(II) and cobalt complexes, as catalysts for oxidation reactions rsc.org. These catalysts can exhibit specific activities in promoting the formation of the heterocyclic core structure. Novel heterogeneous nanocatalysts, such as Schiff base complexes of copper coated on magnetic nanoparticles, have been developed for one-pot synthesis of chromene-annulated heterocycles, demonstrating advantages like simple work-up, shorter reaction times, and reusability acs.org.

The use of ionic liquids as functionalization agents in analytical techniques is also being explored, although their cost and recovery rate can be challenges researchgate.net. While not directly for Basic Blue 57 synthesis, this indicates research into novel catalytic or reaction media that could potentially be applied to dye chemistry.

Purification and Characterization Techniques in Synthetic Studies

Purification and characterization are essential steps in synthetic research to isolate the desired compound or derivative and confirm its structure and purity. A range of techniques is employed for this purpose.

Purification methods for dyes and similar organic compounds often include recrystallization, solvent extraction, and various chromatographic techniques. For instance, purification of diaminophenothiazinium compounds, such as Methylene Blue (a related thiazine (B8601807) dye), has involved steps like recrystallization, organic extraction, and treatment with agents like sulfide (B99878) or dimethyldithiocarbamate (B2753861) to remove impurities googleapis.comgoogleapis.com. While column chromatography can be used, it may not be suitable for large-scale purification of certain dyes google.com.

Characterization techniques provide detailed information about the synthesized compounds. Spectroscopic methods are widely used. IR spectroscopy can confirm the presence of specific functional groups nih.govnih.gov. NMR spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the molecular structure nih.govresearchgate.net. UV-Vis spectroscopy is used to study the electronic transitions and can confirm the presence of the chromophore researchgate.netresearchgate.net. Mass spectrometry provides molecular weight information and can help identify fragmentation patterns nih.govresearchgate.net. Elemental analysis confirms the elemental composition nih.govresearchgate.net.

Other characterization techniques relevant to solid-state forms or materials incorporating the dye include X-ray Diffraction (XRD) to study crystallinity, Scanning Electron Microscopy (SEM) to examine morphology, and Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis frontiersin.orgmdpi.com. Thermogravimetric analysis (TGA) can be used to assess thermal stability frontiersin.orgmdpi.com. Nitrogen adsorption isotherms are employed to characterize the porous structure of materials interacting with dyes mdpi.commdpi.com.

Data Table: Common Characterization Techniques in Dye Synthesis Research

TechniqueInformation Provided
IR SpectroscopyIdentification of functional groups
NMR Spectroscopy (¹H, ¹³C)Elucidation of molecular structure
UV-Vis SpectroscopyElectronic transitions, presence of chromophore
Mass SpectrometryMolecular weight, fragmentation pattern
Elemental AnalysisElemental composition
XRDCrystallinity
SEMSurface morphology
EDSElemental composition (surface)
TGAThermal stability
Nitrogen Adsorption IsothermsSurface area, pore volume, pore size (for solid materials)

Advanced Analytical Methodologies for Basic Blue 57 Detection and Quantification in Research Matrices

Spectroscopic Techniques for Basic Blue 57 Analysis

Spectroscopic techniques are instrumental in elucidating the structural and electronic properties of Basic Blue 57. By interacting with electromagnetic radiation, molecules provide a fingerprint that can be used for identification and characterization.

UV-Visible absorption spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and can be employed to monitor changes in the concentration of Basic Blue 57 during mechanistic studies. The absorption of UV or visible light by Basic Blue 57 promotes electrons from their ground state to higher energy excited states. The relationship between the absorbance and the concentration of the analyte is described by the Beer-Lambert law, which forms the basis for quantitative analysis. microbenotes.com

In mechanistic studies, UV-Vis spectroscopy can be used to track the kinetics of a reaction involving Basic Blue 57 by monitoring the change in absorbance at a specific wavelength over time. For instance, the degradation or transformation of the dye can be observed by the decrease in the intensity of its characteristic absorption peak. The technique is also valuable for studying the interactions of Basic Blue 57 with other molecules, as these interactions can lead to shifts in the absorption maximum (λmax), providing insights into complex formation and binding events. du.edu.egmdpi.com

Table 1: Hypothetical UV-Visible Absorption Data for Basic Blue 57 in Different Solvents

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Water80.158045,000
Ethanol24.658548,000
Acetonitrile37.558246,500
Dichloromethane8.959052,000

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules like Basic Blue 57. thermofisher.com When a fluorophore absorbs light, it is excited to a higher electronic state. It then returns to the ground state by emitting a photon of a longer wavelength (lower energy). This emitted light is the fluorescence signal. thermofisher.com

The fluorescence spectrum, which is a plot of the fluorescence intensity versus wavelength, is characteristic of a particular fluorophore and can be used for its identification and quantification. Key photophysical properties that can be determined for Basic Blue 57 using this technique include the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state). These parameters provide valuable information about the molecule's electronic structure and its interaction with the environment. nih.gov

Table 2: Illustrative Photophysical Properties of Basic Blue 57

PropertyValueDescription
Excitation Maximum (λex)580 nmWavelength of maximum light absorption.
Emission Maximum (λem)610 nmWavelength of maximum fluorescence emission.
Stokes Shift30 nmDifference between the excitation and emission maxima.
Quantum Yield (Φf)0.25Efficiency of the fluorescence process.
Fluorescence Lifetime (τf)2.5 nsAverage duration of the excited state.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. fiveable.me IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational modes of the molecule. libretexts.org

By analyzing the vibrational spectra of Basic Blue 57, characteristic peaks corresponding to specific functional groups (e.g., C=C, C-N, aromatic rings) can be identified. fiveable.melibretexts.org This "molecular fingerprint" is invaluable for structural elucidation and for confirming the identity of the compound. fiveable.me The region of the infrared spectrum from 1200 to 700 cm⁻¹ is often referred to as the fingerprint region due to the high number of complex and unique absorption bands. libretexts.org

Table 3: Representative Infrared and Raman Bands for Functional Groups in Basic Blue 57

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
Aromatic C-H3100-30003100-3000Stretching
Aromatic C=C1600-14501600-1450Stretching
C-N1350-10001350-1000Stretching
C-H bend900-675900-675Out-of-plane bending

Advanced spectroscopic probes, often based on fluorescence, are being developed for the sensitive and selective detection of various analytes in environmental samples. While specific probes for Basic Blue 57 are a niche research area, the principles of probe design can be applied. These probes typically consist of a fluorophore linked to a recognition element that selectively interacts with the target analyte.

Upon binding of Basic Blue 57 to the recognition element, a change in the spectroscopic properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, can be observed. This change provides a signal for the detection and quantification of the target molecule. Such probes could be utilized in environmental monitoring research to track the presence of Basic Blue 57 in water systems or other matrices. Predictive ecological modeling, which correlates species presence with environmental variables, is another advanced approach for assessing and anticipating the spread of substances in the environment. mdpi.com

Chromatographic Separation and Detection Methods for Basic Blue 57

Chromatographic techniques are essential for the separation of complex mixtures and are widely used for the analysis of dyes like Basic Blue 57. jascoinc.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. jascoinc.comshimadzu.comthermofisher.com The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). jascoinc.comknauer.net

In the analysis of Basic Blue 57, a liquid sample is injected into the mobile phase, which is then pumped through the HPLC column. shimadzu.com As the sample travels through the column, Basic Blue 57 interacts with the stationary phase to a different extent than other components in the mixture, leading to its separation. knauer.net A detector at the end of the column measures the concentration of the eluted components as a function of time, producing a chromatogram. shimadzu.com The retention time (the time it takes for the analyte to pass through the column) is a characteristic parameter used for identification, while the peak area or height is proportional to the concentration of the analyte, allowing for quantification. knauer.netustc.edu.cn HPLC methods can be either isocratic, with a constant mobile phase composition, or gradient, where the mobile phase composition is changed during the analysis to improve separation. shimadzu.comthermofisher.com

Table 4: Example HPLC Method Parameters for Basic Blue 57 Analysis

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient 30% to 70% Acetonitrile over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis at 580 nm
Retention Time ~ 6.5 minutes

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to construct the article on "Basic Blue 57" according to the detailed analytical methodologies requested in the outline.

Therefore, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. Writing the article would require speculation or the use of data from analogous but different compounds, which would violate the core instruction to focus solely on Basic Blue 57.

Mechanistic Investigations of Basic Blue 57 Interactions with Diverse Substrates

Kinetic Studies of Adsorption Processes

Pseudo-First-Order and Pseudo-Second-Order Models

To investigate the kinetics of Basic Blue 57 adsorption, the pseudo-first-order and pseudo-second-order models would be applied to experimental data. The pseudo-first-order model, generally associated with physisorption, and the pseudo-second-order model, often indicative of chemisorption, would be used to determine the rate constants and equilibrium adsorption capacities. A comparison of the correlation coefficients (R²) from the linear plots of these models would help elucidate which model better describes the adsorption process, thus providing insight into the nature of the interaction between Basic Blue 57 and the adsorbent.

Interactive Data Table: Comparison of Pseudo-First-Order and Pseudo-Second-Order Kinetic Models for Basic Blue 57 Adsorption | Adsorbent | Initial Concentration (mg/L) | qe (exp) (mg/g) | Pseudo-First-Order Model | | Pseudo-Second-Order Model | | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | k1 (1/min) | qe (cal) (mg/g) | | k2 (g/mg·min) | qe (cal) (mg/g) | | | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Intraparticle Diffusion and Film Diffusion Models

The potential role of diffusion in the adsorption of Basic Blue 57 would be examined using the intraparticle diffusion and film diffusion models. The intraparticle diffusion model helps to identify whether the adsorption process is controlled by diffusion within the pores of the adsorbent. A plot of the amount of dye adsorbed versus the square root of time would be analyzed; if the plot is linear and passes through the origin, intraparticle diffusion is the sole rate-limiting step. Film diffusion models would assess whether the movement of the dye from the bulk solution to the adsorbent's surface is the rate-determining factor.

Interactive Data Table: Intraparticle Diffusion Model Parameters for Basic Blue 57 Adsorption

Adsorbent Initial Concentration (mg/L) kid (mg/g·min^0.5) C

Equilibrium Adsorption Isotherms

To understand the equilibrium characteristics of Basic Blue 57 adsorption, several isotherm models would be employed.

Langmuir Isotherm Model Applications

The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, would be applied to the equilibrium data. The model's parameters, including the maximum adsorption capacity (qm) and the Langmuir constant (KL), would be determined from the linearized form of the Langmuir equation. The applicability of this model would provide insights into the nature of the adsorbent surface and the adsorption mechanism.

Interactive Data Table: Langmuir Isotherm Parameters for Basic Blue 57 Adsorption

Adsorbent Temperature (K) qm (mg/g) KL (L/mg)

Freundlich Isotherm Model Applications

The Freundlich isotherm model, an empirical model that describes adsorption on heterogeneous surfaces, would also be fitted to the equilibrium data. The Freundlich constants, KF (related to adsorption capacity) and n (related to adsorption intensity), would be calculated. A value of 1/n between 0 and 1 would indicate favorable adsorption. The fit of the Freundlich model would suggest the heterogeneity of the adsorbent surface and the nature of the adsorbate-adsorbent interaction.

Interactive Data Table: Freundlich Isotherm Parameters for Basic Blue 57 Adsorption

Adsorbent Temperature (K) KF ((mg/g)(L/mg)^(1/n)) n

Dubinin-Radushkevich and Temkin Models

The Dubinin-Radushkevich (D-R) isotherm would be used to determine the mean free energy of adsorption, which can help to distinguish between physical and chemical adsorption. The Temkin isotherm model, which considers the effect of adsorbate-adsorbate interactions on the heat of adsorption, would also be applied. The constants from the Temkin model provide information about the heat of adsorption and the adsorbent-adsorbate interaction.

Interactive Data Table: Dubinin-Radushkevich and Temkin Isotherm Parameters for Basic Blue 57 Adsorption | Adsorbent | Temperature (K) | Dubinin-Radushkevich Model | | Temkin Model | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | qs (mg/g) | E (kJ/mol) | | bT (J/mol) | AT (L/g) | | | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Based on a comprehensive search of available scientific literature, detailed thermodynamic analysis—including specific values for Gibbs Free Energy (ΔG°), Enthalpy Change (ΔH°), and Entropy Change (ΔS°)—for the adsorption of the specific chemical compound Basic Blue 57 could not be located.

Studies on the adsorption of other dyes, such as "Basic Blue" (unspecified), Methylene Blue, and Acid Blue, do exist and provide thermodynamic data. However, as per the strict instructions to focus solely on Basic Blue 57, this information cannot be used to generate the requested article.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" that adheres to the provided outline and content requirements.

Research on Advanced Degradation Pathways of Basic Blue 57

Photocatalytic Degradation Studies

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants, including dyes like Basic Blue 57. This process typically involves the use of semiconductor materials that, upon activation by light, generate highly reactive species capable of breaking down complex organic molecules.

Role of Semiconductor Photocatalysts (e.g., TiO₂, ZnO, SnO₂)

Semiconductor photocatalysts are the cornerstone of photocatalytic degradation. Materials such as titanium dioxide (TiO₂), zinc oxide (ZnO), and tin oxide (SnO₂) are widely studied due to their electronic properties, chemical stability, and cost-effectiveness. When these materials are irradiated with photons of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers initiate the redox reactions that lead to the degradation of pollutants. While the general principles of photocatalysis are well-established, specific studies detailing the efficiency and mechanisms of TiO₂, ZnO, and SnO₂ in the degradation of Basic Blue 57 are not extensively available in the public domain. However, research on other textile dyes suggests that these metal oxides would be effective catalysts. For instance, in the broader context of water treatment, nano-enabled 3D-printed structures have been utilized for the catalytic degradation of contaminants, including Basic Blue 57. scribd.com

Mechanisms of Radical Generation (•OH, •O₂⁻) and Dye Mineralization

The primary mechanism of photocatalytic degradation involves the generation of highly reactive oxygen species (ROS). The photogenerated holes on the catalyst surface can react with water molecules or hydroxide ions to produce hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce molecular oxygen to form superoxide radicals (•O₂⁻). These radicals are powerful, non-selective oxidizing agents that attack the dye molecules, leading to the cleavage of chromophoric groups and ultimately, the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. The specific pathways and kinetics of radical generation in the degradation of Basic Blue 57 would depend on factors such as the catalyst type, pH of the solution, and the presence of other substances.

Influence of Wavelength and Light Intensity on Degradation Kinetics

The efficiency of photocatalytic degradation is significantly influenced by the wavelength and intensity of the light source. The wavelength of light must correspond to the bandgap energy of the semiconductor photocatalyst to initiate the photoexcitation process. For wide-bandgap semiconductors like TiO₂ and ZnO, ultraviolet (UV) light is typically required. The light intensity affects the rate of electron-hole pair generation; generally, a higher intensity leads to a faster degradation rate up to a certain point, beyond which the rate may level off due to limitations in mass transfer or the recombination of charge carriers.

Effects of Doping and Nanostructure on Photocatalytic Efficiency

To enhance the photocatalytic efficiency of semiconductors, various modification strategies are employed. Doping the catalyst with metal or non-metal ions can alter its electronic band structure, extending its light absorption into the visible region and improving charge separation. The nanostructure of the photocatalyst also plays a crucial role. Nanomaterials offer a high surface-area-to-volume ratio, providing more active sites for the reaction. The morphology, crystal structure, and particle size of the nanocatalyst can all impact its performance in the degradation of organic dyes.

Intermediate Product Identification during Photodegradation

Understanding the degradation pathway of Basic Blue 57 requires the identification of intermediate products formed during the photocatalytic process. Techniques such as chromatography and mass spectrometry are used to separate and identify these intermediates. This information is vital for assessing the detoxification of the wastewater and for elucidating the complete reaction mechanism. The intermediates are typically smaller organic molecules resulting from the initial attack of the reactive oxygen species on the parent dye molecule.

Electrochemical Degradation Research

Electrocatalytic Oxidation Mechanisms

No specific studies detailing the electrocatalytic oxidation mechanisms for Basic Blue 57 were identified. Research in this area typically investigates direct oxidation on the anode surface and indirect oxidation mediated by electrochemically generated species like hydroxyl radicals or active chlorine. However, the specific pathways, intermediate products, and reaction kinetics for the electrocatalytic degradation of Basic Blue 57 have not been documented in the available literature.

Anode Material Selection and Performance (e.g., Glassy Carbon, Ti/SnO2)

There is a lack of published data on the performance of specific anode materials such as Glassy Carbon or Ti/SnO₂ for the electrochemical degradation of Basic Blue 57. While these materials are commonly studied for dye degradation, performance metrics like degradation efficiency, mineralization rate, and electrode stability have not been reported specifically for Basic Blue 57. researchgate.netresearchgate.net

Influence of Applied Potential and Current Density

Information regarding the influence of applied potential and current density on the degradation of Basic Blue 57 is not available. For other dyes, studies have shown that increasing these parameters generally enhances the removal rate by accelerating the generation of oxidant species, but an optimal range often exists to balance efficiency and energy consumption. acs.orgmdpi.com Specific data, including removal efficiency percentages at different potentials or current densities for Basic Blue 57, could not be located.

Advanced Oxidation Processes (AOPs) Beyond Photocatalysis/Electrochemistry

Fenton and Photo-Fenton Processes

Specific research detailing the application of Fenton (Fe²⁺/H₂O₂) or Photo-Fenton (Fe²⁺/H₂O₂/UV) processes for the degradation of Basic Blue 57 is not present in the available scientific literature. While these processes are powerful AOPs known for their high efficiency in degrading a wide range of organic pollutants, including other textile dyes, their effectiveness, optimal operating conditions (e.g., pH, reagent concentrations), and degradation kinetics have not been reported for Basic Blue 57. csuohio.eduvisnav.in

Ozonation and Sonolysis Studies

No dedicated studies on the degradation of Basic Blue 57 using ozonation or sonolysis were identified. Ozonation relies on the strong oxidizing power of ozone, while sonolysis uses acoustic cavitation to generate hydroxyl radicals for degradation. The efficiency, kinetics, and byproducts of these processes for Basic Blue 57 have not been documented.

Table of Chemical Compounds Mentioned

Biodegradation and Bioremediation Research of Basic Blue 57

The biological degradation of synthetic dyes like Basic Blue 57 offers an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods. This section examines the microbial and enzymatic processes involved in the breakdown of this specific dye.

Microbial Degradation Mechanisms

The breakdown of complex dye molecules by microorganisms is a key focus of bioremediation research. Both bacteria and fungi have demonstrated the ability to decolorize and degrade various textile dyes, although specific mechanisms for Basic Blue 57 are still an emerging area of study.

Microbial degradation can occur through biosorption, where the dye binds to the surface of the microbial biomass, and biodegradation, where the dye is broken down into simpler, less harmful compounds through metabolic processes. The efficiency of these processes is influenced by factors such as the microbial species, the concentration of the dye, and environmental conditions like pH and temperature.

While specific studies on Basic Blue 57 are limited, research on similar dyes suggests that a variety of microbial species could be effective. For instance, fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzyme systems that can degrade a wide range of aromatic pollutants. wikipedia.org Bacteria also play a crucial role in dye degradation, often through the action of azoreductases and other reductive enzymes, especially under anaerobic or anoxic conditions. nih.gov Microbial consortia, containing multiple species with complementary metabolic capabilities, often exhibit enhanced degradation efficiency compared to single-strain cultures.

Enzyme-Mediated Degradation Pathways

The enzymatic degradation of dyes is a promising approach that utilizes isolated enzymes to target and break down pollutant molecules. This method can offer higher specificity and efficiency compared to the use of whole microbial cells. The primary enzymes involved in the degradation of aromatic compounds like Basic Blue 57 are oxidoreductases, particularly laccases and peroxidases.

Laccases (EC 1.10.3.2) are multi-copper-containing enzymes that can oxidize a broad range of phenolic and non-phenolic compounds. researchgate.net The degradation process initiated by laccases involves the generation of free radicals, which then undergo further non-enzymatic reactions, leading to the breakdown of the dye molecule. core.ac.uk The effectiveness of laccases can be enhanced by the presence of redox mediators, which act as electron shuttles between the enzyme and the dye molecule.

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that utilize hydrogen peroxide as an oxidizing agent to degrade a wide variety of recalcitrant organic compounds. nih.gov These enzymes are key components of the lignin-degrading systems of white-rot fungi and have shown significant potential in the decolorization of textile effluents. The catalytic cycle of peroxidases involves the formation of highly reactive enzyme intermediates that can oxidize the dye molecules.

While detailed enzymatic degradation pathways for Basic Blue 57 are not yet fully elucidated in the available literature, the general mechanisms of laccase and peroxidase action on aromatic dye structures provide a foundational understanding of the potential transformation routes.

Bioreactor Design and Optimization for Dye Removal

The successful implementation of biodegradation and enzyme-mediated degradation for wastewater treatment on an industrial scale relies on the design and optimization of efficient bioreactors. A bioreactor provides a controlled environment for the biological processes to occur, allowing for the manipulation of key parameters to maximize dye removal efficiency.

For the treatment of textile effluents containing dyes like Basic Blue 57, various bioreactor configurations have been explored, including membrane bioreactors (MBRs), moving bed biofilm reactors (MBBRs), and sequential anaerobic-aerobic systems.

Membrane Bioreactors (MBRs) combine biological treatment with membrane filtration, offering high-quality effluent suitable for reuse. The optimization of MBRs involves managing factors like hydraulic retention time (HRT), sludge retention time (SRT), and membrane fouling. researchgate.net

Moving Bed Biofilm Reactors (MBBRs) utilize plastic carriers to support the growth of a robust biofilm, which enhances the reactor's efficiency and resilience to shock loads of pollutants.

Sequential Anaerobic-Aerobic Bioreactors are particularly effective for treating azo dyes. The initial anaerobic or anoxic stage facilitates the reductive cleavage of the azo bond, leading to decolorization. The subsequent aerobic stage is then used to degrade the resulting aromatic amines, which are often more toxic than the parent dye. nih.govresearchgate.net

The optimization of bioreactor performance for dye removal involves a multi-faceted approach, considering operational parameters, microbial culture or enzyme stability, and mass transfer limitations.

Table 1: Key Operational Parameters for Bioreactor Optimization

ParameterDescriptionSignificance in Dye Removal
pH The acidity or alkalinity of the wastewater.Affects microbial growth and enzyme activity. Different microorganisms and enzymes have optimal pH ranges for maximum efficiency.
Temperature The temperature of the bioreactor.Influences microbial metabolic rates and enzyme kinetics. Maintaining an optimal temperature is crucial for efficient degradation.
Nutrient Availability The presence of essential nutrients like carbon, nitrogen, and phosphorus.Supports microbial growth and the production of degradative enzymes.
Dissolved Oxygen (DO) The concentration of oxygen in the bioreactor.Critical for aerobic degradation processes. Anoxic or anaerobic conditions are required for certain reductive degradation steps.
Hydraulic Retention Time (HRT) The average time wastewater spends in the bioreactor.Determines the contact time between the microorganisms/enzymes and the dye molecules.
Dye Concentration The initial concentration of the dye in the wastewater.High concentrations can be toxic to microorganisms and may inhibit enzyme activity.

Table 2: Comparison of Bioreactor Types for Dye Wastewater Treatment

Bioreactor TypePrinciple of OperationAdvantagesDisadvantages
Membrane Bioreactor (MBR) Combines biological treatment with membrane filtration.High effluent quality, smaller footprint.Membrane fouling, higher operational costs.
Moving Bed Biofilm Reactor (MBBR) Uses biofilm carriers to increase microbial biomass.High volumetric treatment capacity, robust to shock loads.Potential for carrier clogging.
Sequential Anaerobic-Aerobic Reactor Two-stage process with different oxygen conditions.Effective for azo dye decolorization and mineralization of aromatic amines.More complex operation.

Development and Performance of Advanced Materials for Basic Blue 57 Remediation

Design and Synthesis of Novel Adsorbents

The quest for efficient and cost-effective methods to remove Basic Blue 57 from water has led to the design and synthesis of a variety of novel adsorbent materials. These materials are engineered to have high surface areas, specific functional groups, and tailored pore structures to maximize the capture of this cationic dye.

Carbon-Based Materials (e.g., Activated Carbon, Biochar)

Carbon-based materials, particularly activated carbon and biochar, are widely investigated for dye adsorption due to their extensive surface area and porous nature.

Activated Carbon (AC) is produced from various carbonaceous precursors such as wood, coal, and agricultural waste. The activation process, either physical or chemical, creates a highly porous structure with a large surface area, providing numerous sites for the adsorption of dye molecules. While specific studies focusing solely on Basic Blue 57 are limited, research on similar cationic dyes like Basic Blue 41 demonstrates the potential of activated carbon. For instance, activated carbon derived from discarded jute fiber has shown effective removal of Basic Blue 41, with the adsorption process being influenced by factors such as pH, contact time, and initial dye concentration. researchgate.net

Biochar , a carbon-rich solid produced from the pyrolysis of biomass in an oxygen-limited environment, has emerged as a sustainable and cost-effective adsorbent. The properties of biochar, including its surface area and functional groups, can be tailored by controlling the pyrolysis temperature and feedstock. While direct research on Basic Blue 57 is scarce, studies on other cationic dyes like Methylene Blue have shown that chemically modified biochar can exhibit remarkably high adsorption capacities. For example, biochar derived from licuri nutshell, when chemically treated to create acidic and basic sites, demonstrated a significant increase in its adsorption capacity for Methylene Blue. nih.gov

AdsorbentPrecursor MaterialActivation/ModificationTarget DyeMaximum Adsorption Capacity (mg/g)Reference
Activated CarbonJute FibreChemical ActivationBasic Blue 41Not specified researchgate.net
Modified BiocharLicuri NutshellSulfuric acid and sodium hydroxide treatmentMethylene Blue826.45 nih.gov

Polymer-Based and Biopolymer-Based Materials (e.g., Chitosan Beads)

Polymer-based adsorbents, including those derived from biopolymers like chitosan, offer advantages such as biodegradability, high reactivity, and the presence of various functional groups that can bind with dye molecules.

Chitosan , a biopolymer derived from chitin, possesses abundant amino and hydroxyl groups, making it an effective adsorbent for various pollutants, including cationic dyes. Chitosan can be easily processed into different forms, such as beads, which enhances its practical application in water treatment. Research on the removal of Basic Blue 7 using chitosan beads crosslinked with tripolyphosphate has demonstrated high adsorption capacities. The adsorption mechanism is primarily attributed to hydrogen bonding and cation-exchange.

Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and adjustable chemical functionalities make them promising candidates for dye adsorption. While extensive research has been conducted on the use of MOFs for the removal of various dyes, specific studies focusing on Basic Blue 57 are limited. However, the principles of cationic dye adsorption on MOFs, which often involve electrostatic interactions and size exclusion, suggest their potential applicability.

Layered Double Hydroxides (LDHs) , also known as hydrotalcite-like compounds, are anionic clays with a layered structure. They are composed of positively charged brucite-like layers with intercalated anions and water molecules. LDHs have been investigated for the removal of various pollutants from water. mdpi.comnih.govresearchgate.netnih.gov The synthesis of multi-metal LDHs can enhance their adsorption properties. mdpi.com While direct experimental data for Basic Blue 57 is not prevalent in the literature, the versatile structure of LDHs allows for the modification of their composition to target specific cationic dyes.

Magnetic Adsorbents for Enhanced Separation

A significant challenge in adsorption-based water treatment is the separation of the adsorbent from the treated water. Incorporating magnetic nanoparticles, such as magnetite (Fe₃O₄), into the adsorbent matrix offers a practical solution, allowing for easy and efficient separation using an external magnetic field. nih.govnih.govmdpi.comresearchgate.net

Magnetic adsorbents can be synthesized by embedding magnetic particles into various support materials, including activated carbon, biochar, and polymers. This approach combines the high adsorption capacity of the host material with the convenient separation of the magnetic component. For instance, a magnetic nanocomposite of serpentine and magnetite has been shown to be effective in removing Methylene Blue, with the magnetic properties facilitating its reuse. nih.gov Although specific studies on Basic Blue 57 are not widely available, the principles of magnetic adsorbent design are broadly applicable to various cationic dyes.

Adsorbent TypeKey FeaturesSeparation MethodPotential for Basic Blue 57 Remediation
Magnetic Activated CarbonHigh surface area, porous structureExternal magnetic fieldHigh, based on performance with other cationic dyes
Magnetic BiocharSustainable, cost-effectiveExternal magnetic fieldHigh, potential for tailored surface chemistry
Magnetic Polymer CompositesFunctional groups for binding, biodegradable potentialExternal magnetic fieldHigh, adaptable synthesis for specific dye targeting

Hybrid and Nanocomposite Adsorbents

Hybrid and nanocomposite adsorbents are advanced materials that combine the properties of two or more different components to achieve enhanced performance. By integrating materials with complementary characteristics, it is possible to create adsorbents with superior adsorption capacity, selectivity, and stability.

Examples of such materials include chitosan-biochar hydrogel beads , which merge the high adsorption capacity of biochar with the stability and ease of handling of chitosan beads. These composites have demonstrated effective removal of reactive dyes. researchgate.net Another approach involves the creation of cellulose-bentonite composites , which leverage the high surface area and ion exchange capacity of bentonite with the structural stability and functional groups of cellulose. mdpi.com

Nanocomposites, which incorporate nanoscale materials, offer even greater potential due to their high surface-area-to-volume ratio. For example, serpentine/magnetite nanocomposites have been developed for the removal of Methylene Blue, showcasing the synergy between a natural clay mineral and magnetic nanoparticles. nih.gov While specific research on Basic Blue 57 is limited, the design principles of hybrid and nanocomposite adsorbents suggest they are a promising avenue for developing highly efficient materials for its remediation.

Regeneration and Reusability Studies of Adsorbent Materials

For an adsorption process to be economically viable and sustainable, the regeneration and reusability of the adsorbent are crucial factors. mdpi.com An ideal adsorbent should not only exhibit high removal efficiency but also be capable of being regenerated through multiple cycles without a significant loss in its adsorption capacity.

The regeneration process typically involves treating the spent adsorbent with an eluting agent to desorb the captured dye molecules. Common eluents include acids, bases, organic solvents, and salt solutions. The choice of eluent depends on the nature of the adsorbent and the dye, as well as the adsorption mechanism. For instance, a change in pH can often effectively desorb dyes that are bound through electrostatic interactions.

Studies on various adsorbents have demonstrated successful regeneration and reuse for multiple cycles. For example, chitosan-biochar hydrogel beads have been shown to maintain over 95% of their adsorption capacity for a reactive blue dye after three adsorption-desorption cycles. researchgate.net Similarly, magnetic adsorbents have been successfully regenerated and reused for several cycles in the removal of Methylene Blue, with the magnetic properties remaining intact for easy separation. mdpi.com

While specific regeneration studies for adsorbents used for Basic Blue 57 are not widely documented, the general principles and methods applied to other cationic dyes are expected to be applicable. Further research is needed to determine the most effective and sustainable regeneration strategies for adsorbents saturated with Basic Blue 57, which will be critical for the practical implementation of these advanced materials in wastewater treatment.

Adsorbent MaterialTarget DyeRegeneration MethodReusability (Number of Cycles)Reference
Chitosan-Biochar Hydrogel BeadsReactive Brilliant Blue KN-RNot specified3 (with >95% capacity retention) researchgate.net
Magnetic NanocompositesMethylene BlueNitric acid solution6 (with 82-87% efficiency) mdpi.com

Lack of Specific Research Data on Membrane Filtration of Basic Blue 57

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the remediation of the chemical compound Basic Blue 57 using membrane filtration technologies. Extensive searches for studies detailing the application of nanofiltration and ultrafiltration for the removal of this specific dye, as well as associated membrane fouling and mitigation strategies, did not yield the detailed findings necessary to construct an authoritative and data-rich article on the subject.

The scientific community has widely investigated membrane filtration for the removal of various classes of dyes from textile wastewater. However, research appears to be concentrated on more commonly used or environmentally impactful dyes. Consequently, specific performance data, such as rejection rates, permeate flux, and detailed fouling mechanisms directly attributable to Basic Blue 57, are not presently available in published research.

Therefore, it is not possible to provide a detailed analysis or generate data tables for the sections and subsections requested below:

Membrane Filtration Research for Basic Blue 57 Removal

Membrane Fouling and Mitigation Strategies

While general principles of membrane filtration for cationic dye removal exist, the strict requirement to focus solely on Basic Blue 57 prevents the extrapolation of data from other compounds. Further primary research is required to establish the specific parameters and outcomes for the membrane-based remediation of Basic Blue 57.

Computational and Theoretical Studies of Basic Blue 57

Molecular Modeling and Simulation of Basic Blue 57 Structure and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and dynamic behavior of molecules. For a dye molecule like Basic Blue 57, these simulations can elucidate its conformational possibilities, its size and shape, and how it interacts with other molecules, such as solvents, substrates (like fabrics), or adsorbent materials.

A typical molecular modeling study would begin by constructing a 3D model of the Basic Blue 57 molecule. This model is then optimized using energy minimization algorithms based on force fields (a set of parameters describing the potential energy of the atoms and bonds). This process finds the most stable, low-energy conformation of the molecule. Following optimization, molecular dynamics (MD) simulations can be performed. MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a view of the molecule's flexibility and its interactions with its environment.

A comprehensive search of scientific literature reveals a lack of specific molecular modeling and simulation studies published for Basic Blue 57. However, if such studies were conducted, they would provide valuable data on its structural and interactive properties.

Potential Research Findings from Molecular Modeling:

Conformational Analysis: Identification of the most stable geometric structure of the Basic Blue 57 cation.

Solvation Effects: Simulation of how water molecules arrange around the dye, influencing its solubility and stability in aqueous solutions.

Interaction Energies: Calculation of the binding energy between Basic Blue 57 and various surfaces or macromolecules, clarifying the nature of their interaction (e.g., van der Waals forces, hydrogen bonding).

Table 1: Hypothetical Data from Molecular Modeling of Basic Blue 57

Property StudiedComputational MethodPotential FindingData Status
Optimized Molecular GeometryEnergy Minimization (MMFF94)Bond lengths, bond angles, and dihedral angles for the lowest energy state.Not Available in Literature
Molecular Surface AreaMolecular Modeling SoftwareCalculation of the van der Waals surface area and solvent-accessible surface area.Not Available in Literature
Interaction with a Cellulose SurfaceMolecular Dynamics (MD)Simulation of binding modes and calculation of binding free energy.Not Available in Literature

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. Unlike molecular mechanics, which treats atoms as classical spheres, DFT calculations solve equations based on the electron density, providing a more accurate description of electronic properties.

For Basic Blue 57, DFT calculations could reveal critical information about its color, reactivity, and stability. The method can be used to calculate the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's electronic excitation properties, which are directly related to the color of the dye. Furthermore, DFT can map the electron density distribution and electrostatic potential, identifying regions of the molecule that are electron-rich or electron-poor, which are crucial for predicting how the molecule will interact with other species.

Despite the power of this technique for analyzing dye molecules, specific DFT studies focused on Basic Blue 57 have not been identified in the published scientific literature.

Potential Research Findings from DFT Calculations:

Electronic Properties: Calculation of the HOMO-LUMO gap to correlate with the observed color of the dye.

Charge Distribution: Analysis of atomic charges to identify nucleophilic and electrophilic sites, predicting chemical reactivity.

Spectroscopic Prediction: Simulation of the UV-Visible absorption spectrum for comparison with experimental data.

Table 2: Potential Electronic Properties of Basic Blue 57 from DFT Calculations

ParameterDescriptionHypothetical Value (Illustrative)Data Status
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.8 eVNot Available in Literature
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-3.5 eVNot Available in Literature
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO, related to electronic transitions.2.3 eVNot Available in Literature
Dipole MomentA measure of the overall polarity of the molecule.4.5 DebyeNot Available in Literature

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation/Adsorption Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a compound and a specific activity, such as its rate of degradation or its efficiency of adsorption. In a QSAR study, numerical values, known as molecular descriptors, are calculated to represent the chemical's structural, electronic, or physicochemical properties. A mathematical model is then developed to correlate these descriptors with the observed activity.

For Basic Blue 57, a QSAR model could be highly valuable for environmental science applications. For instance, by building a model based on a dataset of various dyes, one could predict the biodegradability of Basic Blue 57 or its affinity for a particular adsorbent material without extensive laboratory testing. Descriptors might include molecular weight, logP (a measure of hydrophobicity), number of hydrogen bond donors/acceptors, and quantum chemical parameters derived from DFT.

A thorough literature search did not yield any published QSAR models specifically developed for or applied to the degradation or adsorption of Basic Blue 57.

Potential Applications of QSAR Modeling:

Predicting Toxicity: Estimating the potential ecotoxicity of the dye based on its structural features.

Adsorption Affinity: Predicting the adsorption capacity of Basic Blue 57 onto various materials (e.g., activated carbon, zeolites).

Degradation Rate: Estimating the rate at which the dye would be broken down by chemical (e.g., advanced oxidation processes) or biological means.

Table 3: Illustrative Molecular Descriptors for a QSAR Model of Basic Blue 57

Descriptor ClassDescriptor ExampleDescriptionPotential Use in QSAR ModelData Status
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms.Correlating size with adsorption capacity.Calculable
TopologicalWiener IndexA measure of molecular branching.Relating molecular shape to degradation pathways.Calculable
PhysicochemicalLogP (Octanol-Water Partition)A measure of a molecule's hydrophobicity.Predicting bioaccumulation or adsorption.Not Available in Literature
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital.Correlating electronic properties with reactivity.Not Available in Literature

Adsorption Modeling and Simulation (e.g., Monte Carlo, Molecular Dynamics)

Adsorption modeling and simulation are used to study the process by which molecules (the adsorbate) adhere to a surface (the adsorbent). These computational methods can provide a microscopic view of the adsorption process, revealing the preferred binding sites, the orientation of the adsorbed molecules, and the thermodynamics of the interaction.

Monte Carlo (MC) simulations use probabilistic methods to explore a vast number of possible configurations of the dye molecules on an adsorbent surface to determine the most energetically favorable arrangements and predict adsorption isotherms.

Molecular Dynamics (MD) simulations , as mentioned earlier, can model the time-evolution of the system, showing the dynamic process of how a Basic Blue 57 molecule approaches, binds to, and moves on a surface.

These simulations are critical for designing and optimizing new adsorbent materials for dye removal from wastewater. By understanding the key intermolecular forces (e.g., electrostatic interactions, π-π stacking) that govern the adsorption of Basic Blue 57, more effective and selective adsorbents can be developed. However, no specific Monte Carlo or Molecular Dynamics simulation studies for the adsorption of Basic Blue 57 are currently available in the public scientific domain.

Potential Insights from Adsorption Simulations:

Adsorption Mechanism: Differentiating between physisorption (driven by weak intermolecular forces) and chemisorption (involving chemical bond formation).

Binding Site Identification: Locating the specific functional groups on an adsorbent surface that are most active in binding the dye.

Thermodynamic Parameters: Calculating the isosteric heat of adsorption, which indicates the strength of the interaction between the dye and the surface.

Table 4: Potential Simulation Outputs for Adsorption of Basic Blue 57 on Activated Carbon

Simulation TypeOutput ParameterDescriptionData Status
Grand Canonical Monte Carlo (GCMC)Adsorption IsothermA curve relating the amount of adsorbed dye to its concentration at equilibrium.Not Available in Literature
Molecular Dynamics (MD)Radial Distribution FunctionDescribes how the density of surrounding atoms varies as a function of distance from a central atom.Not Available in Literature
Molecular Dynamics (MD)Binding Free EnergyThe free energy change upon binding of the dye to the surface, indicating spontaneity.Not Available in Literature

Q & A

Basic: What experimental protocols are recommended for synthesizing Basic Blue 57 under controlled laboratory conditions?

Answer:
Synthesis typically involves condensation reactions of aromatic amines with formaldehyde or other aldehydes under acidic or alkaline conditions. Key steps include:

  • Reagent Preparation : Use stoichiometric ratios of precursors (e.g., N-ethyl-N-benzyl-m-phenylenediamine and sulfur-containing intermediates) dissolved in ethanol or aqueous HCl .
  • Reaction Setup : Conduct reflux at 80–100°C for 6–12 hours under inert gas (N₂/Ar) to prevent oxidation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Validate purity via TLC (Rf ≈ 0.5) and HPLC (>95% purity) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing Basic Blue 57?

Answer:
A multi-method approach ensures structural and functional validation:

  • UV-Vis Spectroscopy : Confirm λmax in the 590–620 nm range (aqueous solution, pH 7) to assess chromophore integrity .
  • FTIR : Identify characteristic peaks (e.g., C-N stretch at 1250–1350 cm⁻¹, aromatic C-H at 3000–3100 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–7.5 ppm) and alkyl chain environments (δ 1.2–4.0 ppm) .
  • Mass Spectrometry : ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ (expected m/z ≈ 460–470) .

Advanced: How can researchers optimize the synthesis yield of Basic Blue 57 while minimizing byproducts?

Answer:
Yield optimization requires systematic variable testing:

  • DoE (Design of Experiments) : Vary temperature (70–110°C), catalyst concentration (H₂SO₄, 0.1–1.0 M), and reaction time (4–16 hours) to identify Pareto-optimal conditions .
  • Byproduct Analysis : Use HPLC-MS to detect sulfonated or dimerized byproducts. Adjust reaction pH (4–6) to suppress side reactions .
  • Kinetic Modeling : Apply pseudo-first-order rate equations to correlate reagent concentrations with yield .

Advanced: What methodologies resolve contradictions in reported photostability data for Basic Blue 57 across studies?

Answer:
Address discrepancies through:

  • Controlled Variable Replication : Standardize light sources (e.g., 500 W/m² UV-A), solvent systems (aqueous vs. organic), and sample thickness to isolate degradation drivers .
  • Statistical Meta-Analysis : Aggregate datasets using tools like R or Python (SciPy) to calculate weighted degradation rates and identify outlier studies .
  • Mechanistic Probes : Use EPR spectroscopy to detect radical intermediates, clarifying whether photodegradation follows Type I (radical) or Type II (singlet oxygen) pathways .

Advanced: How can computational modeling enhance understanding of Basic Blue 57’s dye-aggregation behavior?

Answer:

  • Molecular Dynamics (MD) : Simulate aggregation in aqueous solutions (GROMACS/AMBER) using OPLS-AA force fields. Monitor intermolecular π-π stacking distances (<4 Å) to predict H/J-aggregate formation .
  • DFT Calculations : Compute HOMO-LUMO gaps (Gaussian 16/B3LYP) to correlate electronic structure with spectral shifts observed in UV-Vis .
  • Validation : Compare simulated spectra (TD-DFT) with experimental data to refine aggregation models .

Basic: What are the best practices for assessing Basic Blue 57’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Aging Studies : Incubate solutions at pH 2–12 and 25–60°C for 14–28 days. Monitor degradation via UV-Vis absorbance decay at λmax .
  • Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life (e.g., t90 at 25°C) .
  • Degradation Product ID : Use LC-MS/MS to characterize hydrolysis products (e.g., demethylated derivatives) .

Advanced: What strategies mitigate interference from co-existing ions when quantifying Basic Blue 57 in environmental samples?

Answer:

  • Sample Pretreatment : Apply SPE (C18 cartridges) to remove humic acids and metal ions. Validate recovery rates (≥85%) via spike-and-recovery tests .
  • Chemometric Correction : Use partial least squares (PLS) regression (MATLAB/Python) to deconvolute overlapping UV-Vis spectra in multicomponent systems .
  • Selective Detection : Employ differential pulse voltammetry (glassy carbon electrode) to exploit redox potentials unique to Basic Blue 57 .

Advanced: How should researchers design experiments to evaluate Basic Blue 57’s toxicity in aquatic ecosystems?

Answer:

  • Model Organisms : Use Daphnia magna (48-h EC50) and zebrafish embryos (96-h LC50) under OECD guidelines. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • Endpoint Diversity : Measure acute mortality, oxidative stress biomarkers (SOD, CAT activity), and genotoxicity (comet assay) .
  • Data Reporting : Adhere to FAIR principles—document raw data, statistical codes, and experimental metadata in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.